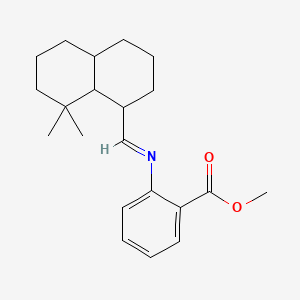
1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is a chemical compound with the molecular formula C18H22O5S It is known for its unique structure, which includes a sulfonyl group and two phenyleneoxy groups connected by a dipropan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol typically involves the reaction of sulfonyl chloride with p-phenyleneoxy compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyleneoxy compounds.
Applications De Recherche Scientifique
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyleneoxy groups may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Sulfonylbis(phenyleneoxy))dipropan-2-ol: Similar structure but lacks the p-phenyleneoxy groups.
1,1’-(Sulfonylbis(m-phenyleneoxy))dipropan-2-ol: Contains m-phenyleneoxy groups instead of p-phenyleneoxy groups.
1,1’-(Sulfonylbis(o-phenyleneoxy))dipropan-2-ol: Contains o-phenyleneoxy groups instead of p-phenyleneoxy groups.
Uniqueness
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is unique due to the presence of p-phenyleneoxy groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents, making it more versatile for different applications.
Propriétés
Numéro CAS |
50326-38-0 |
|---|---|
Formule moléculaire |
C18H22O6S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-[4-[4-(2-hydroxypropoxy)phenyl]sulfonylphenoxy]propan-2-ol |
InChI |
InChI=1S/C18H22O6S/c1-13(19)11-23-15-3-7-17(8-4-15)25(21,22)18-9-5-16(6-10-18)24-12-14(2)20/h3-10,13-14,19-20H,11-12H2,1-2H3 |
Clé InChI |
ZTUNUWXWAKQYMN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




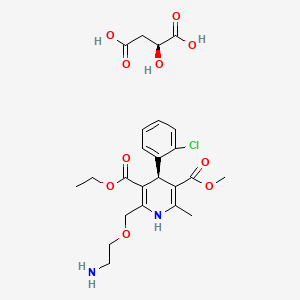

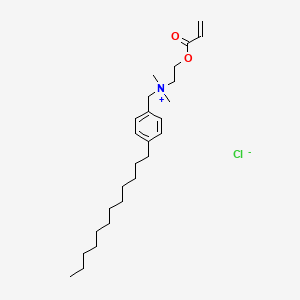


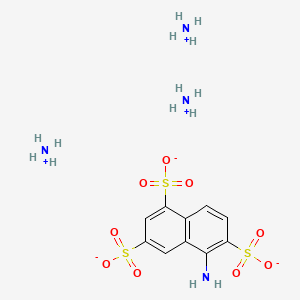
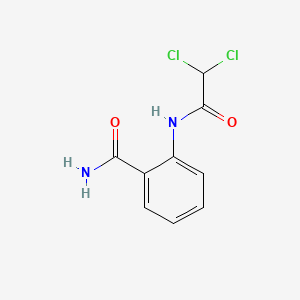
![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)

